Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate is an impurity of Niraparib, a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors .
Molecular Structure Analysis
The empirical formula of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate is C17H26N2O2 . Its molecular weight is 290.40 .Chemical Reactions Analysis
Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation .Physical And Chemical Properties Analysis
Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate is a solid at 20°C .Scientific Research Applications
Targeted Protein Degradation
Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate: is utilized as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are a novel class of therapeutic agents that target specific proteins for degradation. The compound’s structure allows for the optimal orientation of the degrader, enhancing the formation of the ternary complex necessary for targeted protein degradation .
Drug Discovery
This compound serves as a key intermediate in the synthesis of various pharmacologically active molecules. Its piperidine core is a common motif in medicinal chemistry, and the presence of the tert-butyl carboxylate group provides a protective group that can be easily removed after chemical synthesis, facilitating further modifications .
Organic Synthesis
As a building block in organic synthesis, Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate is involved in the construction of complex organic compounds. It can be used to create amides, sulphonamides, and other derivatives, which are valuable in developing new chemical entities with potential therapeutic applications .
Bioconjugation
The compound’s reactive amine group makes it suitable for bioconjugation techniques. It can be used to link biomolecules with other chemical entities, such as fluorescent tags or drugs, which is essential in the development of diagnostic tools and targeted therapies .
Material Science
In material science, this compound can be used to modify the surface properties of materials. By attaching it to polymers or other substrates, researchers can alter the hydrophobicity, charge, and other characteristics of the material, which has implications in the development of advanced materials .
Chemical Biology
In chemical biology, Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate can be used to study protein-protein interactions. The compound can be incorporated into peptides or small molecules that mimic the interface of protein complexes, aiding in the understanding of cellular processes .
Nanotechnology
This compound’s ability to act as a linker is also beneficial in nanotechnology. It can be used to construct nanoscale structures or to attach functional groups to nanoparticles, which can be used in drug delivery systems or as part of nanoscale sensors .
Analytical Chemistry
Finally, in analytical chemistry, the compound can be used as a standard or reagent in various analytical methods. Its well-defined structure and properties make it suitable for use in calibration curves or as a reactant in chemical assays .
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
It is mentioned as a useful semi-flexible linker in protac (proteolysis targeting chimera) development for targeted protein degradation .
Result of Action
Its potential role in targeted protein degradation suggests it may have significant effects at the molecular and cellular levels .
properties
IUPAC Name |
tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-8-13(9-11-18)12-4-6-14(17)7-5-12/h4-7,13H,8-11,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLQFRXDWBFGMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620434 | |
Record name | tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate | |
CAS RN |
170011-57-1 | |
Record name | tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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